molecular formula C19H25N3O5 B14016928 [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester CAS No. 57769-48-9

[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester

Cat. No.: B14016928
CAS No.: 57769-48-9
M. Wt: 375.4 g/mol
InChI Key: QDKMKNJOXOYUOM-UHFFFAOYSA-N
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Description

The compound [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester is a synthetic derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group, an indol-3-yl moiety, and a methyl ester functional group. Key structural elements include:

  • Boc-protected amino group: Enhances solubility and stability during synthetic procedures.
  • Methyl ester: Often serves as a protecting group for carboxylic acids or a precursor for further functionalization.

Properties

IUPAC Name

methyl 2-[[3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)27-18(25)22-15(17(24)21-11-16(23)26-4)9-12-10-20-14-8-6-5-7-13(12)14/h5-8,10,15,20H,9,11H2,1-4H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKMKNJOXOYUOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80312799
Record name Methyl N-(tert-butoxycarbonyl)tryptophylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57769-48-9
Record name NSC262677
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262677
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-(tert-butoxycarbonyl)tryptophylglycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80312799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester typically involves:

  • Protection of the amino group with a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions.
  • Coupling of the Boc-protected amino acid derivative with an indole-containing moiety or peptide fragment.
  • Formation of the methyl ester functional group via esterification or using pre-esterified starting materials.

The synthetic approach is generally based on peptide coupling chemistry, employing carbodiimide or phosphonium/uronium coupling reagents to promote amide bond formation.

Specific Coupling Reagents and Conditions

Several coupling reagents and conditions have been reported for the preparation of this compound or closely related derivatives:

Coupling Reagent(s) Solvent(s) Temperature Reaction Time Yield (%) Notes
N-ethyl-N,N-diisopropylamine, HATU N,N-dimethylformamide 20 °C 1 hour 44% Coupling of Boc-protected amino acid with amine-containing indole derivative; purification by chromatography
1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC), benzotriazol-1-ol (HOBt), 4-methylmorpholine Dimethylformamide, ethyl acetate Room temp Overnight 70-100% Efficient amidation under mild conditions; work-up includes aqueous washes and chromatography
(o-CF3PhO)3P (tris(2-(trifluoromethyl)phenyl)phosphite) Acetonitrile 80 °C Variable ~96% Direct amidation of carboxylic acid and amine without prior activation; purification by silica gel chromatography

Stepwise Synthetic Procedure Example

A representative synthetic route based on literature data is as follows:

  • Preparation of Boc-protected amino acid methyl ester : The starting amino acid (e.g., N-Boc-L-tryptophan methyl ester) is obtained commercially or synthesized by Boc-protection of the amino group followed by esterification of the carboxyl group.

  • Activation and coupling :

    • The Boc-protected amino acid methyl ester is dissolved in anhydrous N,N-dimethylformamide.
    • Coupling reagents such as EDC and HOBt are added along with a base like 4-methylmorpholine or N-ethylmorpholine.
    • The amine component containing the indol-3-yl group is then introduced.
    • The reaction mixture is stirred at room temperature or slightly elevated temperature (up to 80 °C) for several hours or overnight.
  • Work-up and purification :

    • The reaction mixture is diluted with ethyl acetate and washed sequentially with aqueous potassium hydrogen sulfate, saturated sodium bicarbonate, water, and brine to remove inorganic salts and by-products.
    • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
    • Purification is achieved by flash chromatography on silica gel using gradients of ethyl acetate and hexane or petroleum ether/ethyl acetate mixtures.
  • Characterization :

    • The purified product is characterized by melting point determination, high-resolution mass spectrometry (HRMS), and nuclear magnetic resonance (NMR) spectroscopy (1H and 13C NMR) to confirm structure and purity.

Alternative Coupling Method: Direct Amidation Using Phosphite Reagents

An alternative method involves direct amidation of the carboxylic acid and amine using tris(2-(trifluoromethyl)phenyl)phosphite ((o-CF3PhO)3P) as a coupling reagent in acetonitrile at 80 °C. This method avoids the use of carbodiimides and can give high yields (~96%) with simple work-up and purification by silica gel chromatography.

Summary Table of Preparation Methods

Method Coupling Reagent(s) Solvent(s) Temperature Reaction Time Yield (%) Advantages References
Carbodiimide-mediated coupling EDC, HOBt, 4-methylmorpholine DMF, ethyl acetate RT Overnight 70-100 Mild conditions, high yields
Phosphite-mediated amidation (o-CF3PhO)3P Acetonitrile 80 °C Few hours ~96 Direct amidation, simple work-up
HATU-mediated coupling HATU, N-ethyl-N,N-diisopropylamine DMF 20 °C 1 hour 44 Fast reaction

Analytical and Characterization Data

  • Melting Points : Determined on Yice wrx-4 apparatus without calibration.
  • Mass Spectrometry : HRMS performed using electrospray ionization (ESI) on Waters Xevo G2-S Qtof instrument.
  • NMR Spectroscopy : 1H NMR data show characteristic signals for Boc group (singlet near 1.4 ppm), indole protons, and methyl ester protons.
  • Purity : Confirmed by chromatographic methods including silica gel chromatography and preparative HPLC.

Chemical Reactions Analysis

Types of Reactions

[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the ester group.

    Substitution: Substituted derivatives at the ester group.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with indole structures, including derivatives like [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester, exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, leading to apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that indole-based compounds can inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The synthesized derivatives showed promising antiproliferative activity against glioma cell lines, suggesting a potential therapeutic role for this compound class in cancer treatment .

Neuroprotective Effects

Indole derivatives are also being investigated for their neuroprotective effects. The ability of these compounds to modulate neurotransmitter systems may provide avenues for treating neurodegenerative diseases.

Case Study : Research indicates that certain indole derivatives can protect neuronal cells from oxidative stress by enhancing the activity of antioxidant enzymes. This suggests potential applications in conditions such as Alzheimer's disease .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing new therapeutic agents.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl esterSirtuin 110
Indole Derivative XHDAC65

This table summarizes the inhibitory effects of the compound on various enzymes, highlighting its potential utility in drug design.

Synthetic Applications

The synthesis of [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester involves several chemical reactions that can be optimized for higher yields and purity. Its synthesis typically includes the use of tert-butoxycarbonyl (Boc) protection strategies to enhance stability during reactions.

Synthesis Overview :

  • Protection of Amino Group : Use Boc anhydride to protect the amino group.
  • Coupling Reaction : React with indole derivatives under coupling conditions.
  • Deprotection : Remove Boc group under acidic conditions to yield the final product.

Mechanism of Action

The mechanism of action of [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Pyrrole Carboxylate Series ()

Compounds 10a–e in are ethyl 1-[(tert-butoxycarbonyl)amino]-pyrrole-3-carboxylates bearing indolyl and methyl substituents. Though distinct in their pyrrole core, they share critical features with the target compound:

  • Shared Functional Groups: Boc-protected amino and ester groups.
  • Synthetic Methodology : Prepared via CuCl₂-catalyzed reactions of 1,3-bis(indol-3-yl)propane-1,3-diones with diaza compounds, achieving high yields (94–98%) .
  • Physical Properties : Melting points range from 169–190°C, suggesting moderate thermal stability.
Key Differences:
Parameter Target Compound (Hypothetical) Compound 10a ()
Core Structure Acetic acid methyl ester backbone Pyrrole-3-carboxylate scaffold
Indole Substitution Single indol-3-yl group Dual indolyl/methylindolyl substituents
Yield Not reported 94–98%
Key Spectral Data N/A IR: 1682–1765 cm⁻¹ (ester/Boc); ¹H-NMR: δ 6.91–8.01 (indole protons)

Indole-Containing Methyl Ester Derivatives ()

The compound (S)-2-(2-(Benzyl-carboxymethyl-amino)-acetylamino)-3-(1H-indol-3-yl)-propionic acid methyl ester (compound 3) shares the indol-3-yl and methyl ester motifs but differs in substitution:

  • Synthesis: Produced via coupling of L-tryptophan methyl ester with N-benzyliminodiacetic acid (25% yield) .
  • Spectral Data : ¹H-NMR signals at δ 10.9 (indole NH), 7.08–7.48 (aromatic protons), and 3.59 (ester CH₃) .
  • Functional Implications : The benzyl-carboxymethyl group may influence steric hindrance and binding affinity compared to the Boc group in the target compound.
Activity Comparison:

While biological data for the target compound are absent, highlights that structural variations (e.g., linear vs. branched esters) in related compounds significantly alter immunostimulatory properties. For instance, TDEs (linear esters) exhibit enhanced cytokine production compared to diester counterparts in vitro .

Impact of Substituents

  • Boc vs. Benzyl Protection : Boc groups enhance solubility and prevent undesired side reactions, whereas benzyl groups may introduce steric effects .
  • Methyl vs. Ethyl Esters : Methyl esters (target compound) typically hydrolyze faster than ethyl esters (compound 10a), affecting metabolic stability .

Biological Activity

The compound [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester, also known as N-Boc-L-tryptophan methyl ester, is a derivative of the amino acid tryptophan. This compound is significant in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of cancer treatment and neuropharmacology.

  • CAS Number : 112525-72-1
  • Molecular Formula : C16_{16}H20_{20}N2_2O4_4
  • Molecular Weight : 304.34 g/mol
  • Structure : The structure includes a tert-butoxycarbonyl (Boc) protective group, which is commonly used in peptide synthesis to protect amines.

Anticancer Properties

Research indicates that derivatives of tryptophan, including this compound, exhibit anticancer activity. A study highlighted the cytotoxic effects of indole derivatives on various cancer cell lines. Specifically, compounds similar to [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester have shown promise in inducing apoptosis in pancreatic cancer cells, suggesting a mechanism involving the modulation of apoptotic pathways .

Neuropharmacological Effects

Tryptophan derivatives are also known for their role in serotonin synthesis, which is crucial for mood regulation. The biological activity of this compound may extend to neuroprotective effects, potentially aiding in the treatment of mood disorders and neurodegenerative diseases .

Case Study 1: Cytotoxicity Against Cancer Cells

A study published in Molecules examined the cytotoxic effects of indole derivatives on pancreatic cancer cells. The findings demonstrated that compounds with structural similarities to [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester significantly inhibited cell proliferation and induced apoptosis via intrinsic pathways .

Case Study 2: Role in Serotonin Synthesis

Another research article explored how tryptophan derivatives influence serotonin levels. The study found that these compounds could enhance serotonin production, thereby potentially alleviating symptoms associated with depression and anxiety disorders. This underscores the dual role of such compounds in both cancer treatment and mental health applications .

Data Table: Biological Activities of Related Compounds

Compound NameCAS NumberBiological ActivityReference
N-Boc-L-Tryptophan Methyl Ester112525-72-1Induces apoptosis in pancreatic cancer cells
5-Hydroxytryptophan4350-09-8Precursor to serotonin; mood regulation
Tryptamine61-54-1Neurotransmitter; potential antidepressant effects

Q & A

Basic: What are the recommended synthetic routes and purification methods for [2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester?

Answer:
The compound is typically synthesized via stepwise coupling reactions. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality during synthesis. Key steps include:

  • Coupling Reactions : Use carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation between the indole-containing fragment and the Boc-protected amino acid derivative.
  • Esterification : Methyl ester formation via reaction with methanol under acidic or basic conditions.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures.
    Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) is essential to confirm purity and structure .

Basic: Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to verify functional groups (e.g., Boc protection at δ ~1.4 ppm, indole protons at δ ~7.0–7.5 ppm).
  • Mass Spectrometry (MS) : HRMS or LC-MS to confirm molecular weight (e.g., theoretical MW: ~434.5 g/mol).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).
  • Melting Point : Differential scanning calorimetry (DSC) to determine decomposition temperature (if crystalline) .

Advanced: How does the compound behave under varying pH and temperature conditions, and how should stability studies be designed?

Answer:

  • pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor via HPLC for decomposition products (e.g., Boc deprotection at acidic pH).
  • Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition above 150°C. Store at –20°C in anhydrous conditions to prevent hydrolysis .
  • Experimental Design : Include triplicate samples and controls (e.g., inert atmosphere) to minimize oxidative degradation .

Advanced: What methodologies are recommended for evaluating its biological activity in antimicrobial or anticancer assays?

Answer:

  • In Vitro Antimicrobial Assays : Follow CLSI guidelines using broth microdilution (MIC determination against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
  • Anticancer Screening : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 µM) with 72-hour exposure. Validate selectivity via non-cancerous cell lines (e.g., HEK-293) .
  • Data Analysis : IC50_{50} values calculated using nonlinear regression (e.g., GraphPad Prism).

Advanced: How can researchers investigate the role of the indole moiety in modulating biological activity?

Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified indole substituents (e.g., 5-methoxy or 6-nitro groups).
  • Molecular Docking : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., tubulin or kinase enzymes).
  • Biological Validation : Compare IC50_{50} values of analogs to establish critical pharmacophores .

Advanced: What experimental approaches are used to determine its logP (partition coefficient) and pharmacokinetic properties?

Answer:

  • logP Determination : Shake-flask method with n-octanol/water phases. Quantify compound concentration via UV spectrophotometry or LC-MS.
  • Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS .

Advanced: How can metabolic pathways and potential toxicity be evaluated preclinically?

Answer:

  • Metabolite Identification : Use 14C^{14}C-labeled compound in hepatocyte incubations. Identify metabolites via LC-radiometric detection and HRMS.
  • Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells.
  • Acute Toxicity : OECD Guideline 423: Dose-escalation study in rodents (0–1000 mg/kg) with 14-day observation .

Advanced: What strategies are recommended for assessing environmental impact and ecotoxicity?

Answer:

  • Aquatic Toxicity : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines. Test at 0.1–10 mg/L concentrations.
  • Biodegradation : OECD 301F manometric respirometry to measure % theoretical CO2_2 evolution over 28 days.
  • Soil Adsorption : Batch equilibrium method (OECD 106) to determine Koc_{oc} (organic carbon partition coefficient) .

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